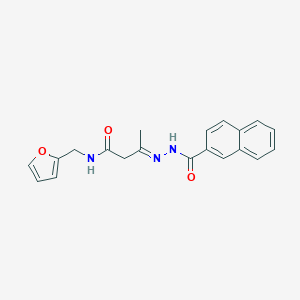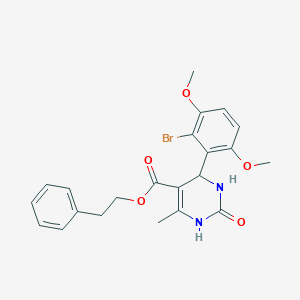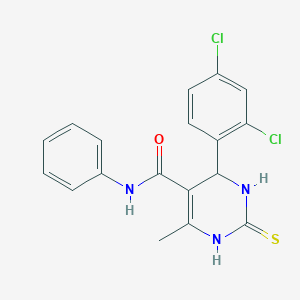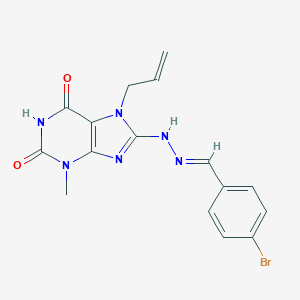![molecular formula C28H24BrN3O2 B400862 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 314034-66-7](/img/structure/B400862.png)
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a heterocyclic aromatic ring system with wide applications in medicinal chemistry . The molecule also contains a bromine atom, a methoxy group, and a dihydropyrazol ring.
Molecular Structure Analysis
The molecular formula of this compound is C28H24BrN3O2. It contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The presence of the bromine atom, the methoxy group, and the dihydropyrazol ring add complexity to the molecule.Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinoline and pyrazole derivatives are frequently explored for their potential biological activities. For example, research on the synthesis of 3-heteroarylthioquinoline derivatives has revealed significant antituberculosis activity, with certain compounds showing no toxic effects against mouse fibroblast cell lines in vitro (Selvam Chitra et al., 2011). Similarly, new arylsulfonamide-based quinolines have been synthesized and evaluated for antioxidant, antifungal, and antibacterial activities, demonstrating considerable efficacy against various pathogens (L. Jyothish Kumar & V. Vijayakumar, 2017).
Antibacterial and Antifungal Research
Compounds with quinoline cores are also synthesized for their antibacterial and antifungal properties. Studies have reported the creation of heterocyclic systems containing bridged nitrogen atoms with notable antibacterial activity (Xin-Ping Hui et al., 2000). This suggests a potential area of research application for similar compounds in developing new antimicrobial agents.
Antioxidant Properties
Research into quinoline derivatives extends into evaluating their antioxidant properties. A study on pyrazole derivatives containing the 2-methylquinoline ring system revealed potential antimicrobial agents with significant antibacterial activity (G. Raju et al., 2016). Another investigation into the oxidative coupling of quinoline ethanone derivatives showcased innovative synthetic pathways that could be of interest in organic chemistry and pharmaceutical synthesis (P. Chauhan et al., 2017).
Synthetic Methodologies and Chemical Properties
The field of synthetic organic chemistry frequently explores compounds like quinolines for novel reaction mechanisms and synthetic routes. For instance, research into the synthesis of pyrazole derivatives with a 2-methylquinoline ring system has shown these compounds to possess antimicrobial properties, underscoring the diverse applicability of these molecules in developing new therapeutics (G. Raju et al., 2016).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many quinoline derivatives, this compound could be a candidate for further medicinal chemistry research .
Propriétés
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(25-16-26(32(31-25)18(2)33)19-9-12-22(34-3)13-10-19)28(20-7-5-4-6-8-20)23-15-21(29)11-14-24(23)30-17/h4-15,26H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMIKBVOBDRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400780.png)

![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)

![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)


![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)
![7-benzyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B400796.png)
![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)

![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)

![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)